molecular formula C20H16N2OS B2382518 3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207003-96-0

3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2382518
CAS RN: 1207003-96-0
M. Wt: 332.42
InChI Key: HOAMPBDUECMZKZ-UHFFFAOYSA-N
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Description

“3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized as a part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which have been evaluated as EZH2 inhibitors .


Synthesis Analysis

The synthesis of these compounds involves structural modifications of tazemetostat . The most promising compound in the series had remarkable antitumor activity against certain cancer cell lines and low toxicity against HEK-293T cells .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is EZH2 (Enhancer of Zeste Homolog 2) and Cytochrome bd oxidase (Cyt-bd) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. Cyt-bd is a terminal oxidase in the respiratory chain of Mycobacterium tuberculosis .

Mode of Action

This compound acts as an inhibitor of its targets. It binds to the active sites of EZH2 and Cyt-bd, preventing their normal function . The inhibition of EZH2 leads to a decrease in histone methylation, affecting gene expression . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways , leading to changes in gene expression . This can have downstream effects on cell proliferation and differentiation. The inhibition of Cyt-bd disrupts the respiratory chain of Mycobacterium tuberculosis , affecting its energy metabolism .

Pharmacokinetics

Similar compounds have shown promising antitumor activity against various cancer cell lines and low toxicity against normal cells . This suggests that the compound may have good bioavailability and a favorable ADME profile.

Result of Action

The inhibition of EZH2 by this compound can lead to changes in gene expression, affecting cell proliferation and differentiation . This can result in antitumor activity against various cancer cell lines . The inhibition of Cyt-bd can disrupt the energy metabolism of Mycobacterium tuberculosis, potentially leading to its death .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the expression of the target proteins can vary depending on the physiological conditions of the cells . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other molecules in the environment.

Future Directions

The most promising compound in the series, due to its remarkable antitumor activity and low toxicity, could be an attractive chemical tool for the further optimization and evaluation of new EZH2 inhibitors .

properties

IUPAC Name

3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-14-6-5-9-16(10-14)17-12-24-19-18(17)21-13-22(20(19)23)11-15-7-3-2-4-8-15/h2-10,12-13H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAMPBDUECMZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

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